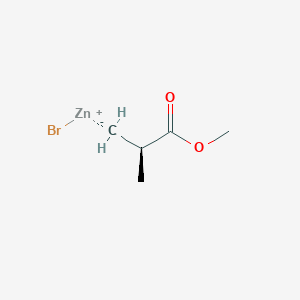
(R)-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide is an organozinc compound widely used in organic synthesis. This compound is particularly valuable due to its ability to act as a nucleophile in various chemical reactions, making it a versatile reagent in the synthesis of complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide typically involves the reaction of ®-(+)-3-methoxy-2-methyl-3-oxopropyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
(R)-(+)-3-methoxy-2-methyl-3-oxopropyl bromide+Zn→(R)-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It acts as a nucleophile, replacing halides or other leaving groups in organic molecules.
Addition reactions: It can add to carbonyl compounds, forming new carbon-carbon bonds.
Coupling reactions: It participates in cross-coupling reactions, such as the Stille coupling, to form complex organic structures.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts for coupling reactions, and various electrophiles for substitution and addition reactions. Typical conditions involve inert atmospheres, controlled temperatures, and the use of solvents like THF.
Major Products
The major products formed from reactions involving ®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide include complex organic molecules with new carbon-carbon bonds, which are essential intermediates in the synthesis of pharmaceuticals and natural products.
Wissenschaftliche Forschungsanwendungen
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide is used extensively in scientific research, particularly in:
Chemistry: As a reagent in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds.
Medicine: For the synthesis of pharmaceutical intermediates.
Industry: In the production of fine chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of ®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide involves its role as a nucleophile. It donates electrons to electrophilic centers in organic molecules, facilitating the formation of new bonds. The zinc atom plays a crucial role in stabilizing the negative charge during the reaction, making the compound highly reactive and efficient in forming carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide
- 3-ethoxy-3-oxopropylzinc bromide
- 6-methoxy-2-pyridylzinc bromide
Uniqueness
®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide is unique due to its specific stereochemistry, which makes it particularly useful in the synthesis of chiral molecules. Its high reactivity and selectivity in forming carbon-carbon bonds set it apart from other similar compounds.
This compound’s versatility and efficiency make it an invaluable tool in organic synthesis, contributing significantly to advancements in various scientific fields.
Eigenschaften
Molekularformel |
C5H9BrO2Zn |
|---|---|
Molekulargewicht |
246.4 g/mol |
IUPAC-Name |
bromozinc(1+);methyl (2R)-2-methanidylpropanoate |
InChI |
InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m1../s1 |
InChI-Schlüssel |
ZHZWKFSRZQRSJL-RZFWHQLPSA-M |
Isomerische SMILES |
C[C@@H]([CH2-])C(=O)OC.[Zn+]Br |
Kanonische SMILES |
CC([CH2-])C(=O)OC.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


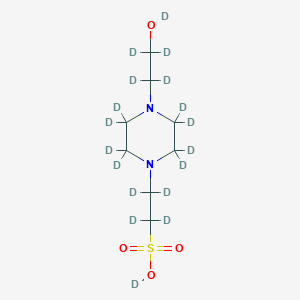


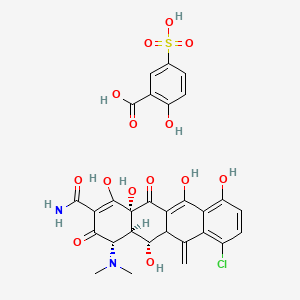

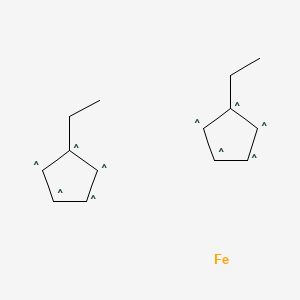

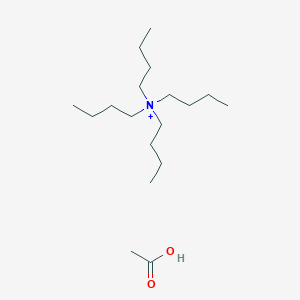


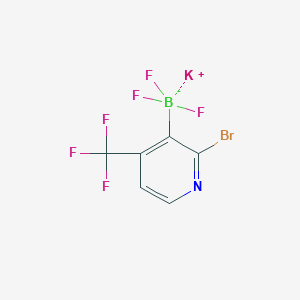
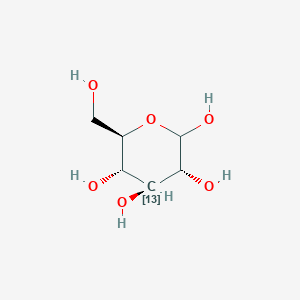

![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
